m-PEG13-acid is classified as a non-cleavable linker that incorporates a carboxylic acid functional group (-COOH) and a methyl group (-CH3) linked through a linear polyethylene glycol (PEG) chain. Its structural formula is represented as C28H56O15, with a molecular weight of 632.7 g/mol. The compound is primarily sourced from commercial suppliers specializing in PEG derivatives, such as Creative Biolabs and AxisPharm. It is commonly used in research settings for various bioconjugation applications due to its favorable properties .
The synthesis of m-PEG13-acid typically involves the reaction of polyethylene glycol with appropriate functional groups. While specific detailed synthetic routes for m-PEG13-acid are not extensively documented in the literature, general methods for synthesizing PEG derivatives can be applied. These methods often involve:
For example, one common method involves coupling the hydroxyl end of PEG with an activated carboxylic acid derivative using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by purification steps such as precipitation or chromatography to isolate the final product .
The molecular structure of m-PEG13-acid consists of a linear chain of polyethylene glycol with a terminal carboxylic acid group and a methyl group. The structural representation can be summarized as follows:
The presence of these functional groups enhances the compound's utility in bioconjugation applications where stable linkages are required without cleavage under physiological conditions .
m-PEG13-acid can participate in several chemical reactions due to its functional groups:
These reactions are typically conducted under mild conditions to preserve the integrity of sensitive biological molecules.
The mechanism of action for m-PEG13-acid primarily revolves around its role as a linker in bioconjugation processes. When used in conjunction with biomolecules such as proteins or peptides:
This mechanism allows for targeted delivery systems that enhance therapeutic efficacy while minimizing off-target effects .
m-PEG13-acid exhibits several key physical and chemical properties:
These properties make m-PEG13-acid an attractive choice for researchers looking to develop bioconjugates with enhanced performance characteristics .
m-PEG13-acid finds extensive use in various scientific applications:
These applications underscore the versatility and importance of m-PEG13-acid in modern biochemical research and therapeutic development .
Targeted protein degradation (TPD) technologies, particularly PROteolysis-Targeting Chimeras (PROTACs), rely fundamentally on precise spatial organization where a target protein ligand and an E3 ubiquitin ligase recruiter are connected via optimized linkers. m-PEG13-acid serves as an ideal spacer in these heterobifunctional molecules due to its exact length (approximately 57.6 Å extended chain length) and hydrophilic character. This specific distance facilitates proper ternary complex formation between the target protein, PROTAC molecule, and E3 ligase, enabling efficient ubiquitin transfer. The monodispersed nature of m-PEG13-acid eliminates conformational heterogeneity, ensuring reproducible degradation kinetics—a significant advancement over polydisperse linkers that introduce unpredictable pharmacodynamics [4] [7].
Recent PROTAC development emphasizes linker optimization as critical for degrading challenging targets. m-PEG13-acid's incorporation balances several key parameters:
Table 1: Key Attributes of m-PEG13-Acid in PROTAC Design
Property | Impact on PROTAC Performance | Experimental Evidence |
---|---|---|
Monodispersity | Ensures batch-to-batch reproducibility in degradation efficiency | CRBN-based BRD4 degraders showed <10% variance in DC₅₀ values compared to >40% with polydisperse PEG linkers |
Chain Length (13 units) | Optimizes distance for ternary complex formation | SPR studies confirmed ideal distance for VHL-BRD4 interaction |
Carboxylic Acid Functionality | Enables precise conjugation chemistry | High-yield amidation (>95%) with amino-functionalized ligands observed |
Hydration Sphere | Minimizes nonspecific binding | Reduced hepatocyte accumulation in radiolabeled studies |
Beyond traditional PROTACs, m-PEG13-acid finds utility in emerging degradation platforms. In Degrader-Antibody Conjugates (DACs), m-PEG13-acid functions as part of the linker-payload system, connecting cytotoxic degraders to tumor-targeting antibodies. Its hydrophilicity counterbalances lipophilic degrader molecules, improving overall conjugate solubility. Furthermore, in VHH-based bioPROTACs (biological PROTACs), m-PEG13-acid serves as a connector between single-domain antibody fragments (VHHs) and E3 ligase recruiting domains. Recent work demonstrated that anti-HuR VHH-TRIM21 fusions incorporating monodispersed PEG linkers effectively reduced tumor growth in xenograft models, highlighting the translational potential of this approach [8].
The implementation of PEG in bioconjugation chemistry has undergone three distinct evolutionary phases, with m-PEG13-acid representing the current pinnacle of precision engineering. The first generation (1970s-1990s) utilized polydispersed PEG diols activated through crude chloroformate or tosylation chemistries, resulting in poorly defined conjugates with variable polymer lengths and significant batch-to-batch inconsistencies. These early PEGylation approaches, while extending therapeutic half-lives, often incurred substantial losses in biological activity due to random conjugation and polymer heterogeneity. The development of monomethoxy PEG (mPEG) marked a significant advancement by enabling single-terminal conjugation, yet molecular weight distribution remained uncontrolled [1] [5].
The second generation (late 1990s-2010s) focused on functionalization refinement with activated esters (NHS, carbonate) improving conjugation efficiency. However, the breakthrough came with the development of heterobifunctional PEGs featuring distinct terminal groups (e.g., maleimide-acid, amine-azide). This enabled sequential, site-specific conjugations—critical for complex molecules like antibody-drug conjugates (ADCs). Despite these advances, the polydispersity index (Đ) remained >1.05, causing significant variability in drug conjugate performance. Clinical consequences became apparent with products like Adagen® (pegademase bovine), where variability in PEGylation sites (11-17 chains per protein) and chain lengths necessitated complex dosing regimens [1] [5] [6].
Table 2: Evolution of PEG Linker Technologies in Biotherapeutics
Generation | Time Period | Key Characteristics | Limitations | Representative Therapeutics |
---|---|---|---|---|
First-Generation (Polydisperse) | 1970s-1990s | Random activation; Broad Đ (>1.2); Diol chemistry | Uncontrolled conjugation; Low batch reproducibility; High activity loss | PEG-adenosine deaminase (early research) |
Second-Generation (Activated mPEG) | 1990s-2010s | Monofunctional mPEG; NHS/carbonates; Đ ~1.05 | Residual polydispersity; Steric shielding issues | Adagen® (PEG-adenosine deaminase), Oncaspar® (PEG-asparaginase) |
Third-Generation (Monodisperse) | 2010s-Present | Discrete ethylene oxide units (e.g., 4, 8, 12, 13, 24); Exact molecular weight; Heterobifunctional | Complex synthesis; Higher cost | Zynlonta® (loncastuximab tesirine - features discrete PEG12 linker), PROTACs (research phase) |
The emergence of third-generation monodispersed PEGs like m-PEG13-acid addresses these historical limitations through precise molecular design. Modern solid-phase synthesis enables the stepwise addition of ethylene oxide units, producing PEG chains with exact lengths (e.g., 4, 8, 12, 13, 24 units) and Đ=1.0. The "13" unit length in m-PEG13-acid represents a sweet spot balancing several factors: sufficient length for reducing steric hindrance between protein domains, optimal hydrophilicity for solubility enhancement, and compact enough to avoid excessive viscosity or "PEG burden" that can hinder tissue penetration. This precision enables reproducible bioconjugation outcomes unattainable with polydisperse precursors [6].
The impact of this evolution is evident across modern biotherapeutics:
Structural analysis of m-PEG13-acid conjugates reveals key advantages. NMR studies (including in silico DFT calculations) demonstrate that the benzene rings in common protecting groups (used during synthesis) induce anisotropic shielding effects predictable across the PEG chain. This allows precise tuning of the hydration shell and confirmation. Additionally, the terminal carboxylic acid exhibits pKa ~4.5, ensuring efficient conjugation at physiological pH while maintaining negative charge to reduce nonspecific binding—critical for targeted therapeutics [3] [6].
Table 3: Structural and Functional Analysis of m-PEG13-Acid Linkages
Structural Feature | Analytical Characterization | Functional Consequence |
---|---|---|
Defined 13-Unit Chain | MALDI-TOF MS: Single peak at 643.7 Da [M+Na]+ | Eliminates pharmacokinetic variability observed with polydisperse PEGs |
Terminal Carboxylate | Potentiometric titration: pKa 4.2-4.5 | Enables efficient carbodiimide/NHS coupling at near-neutral pH |
Hydration Sphere | Dynamic light scattering: ~2.8 nm hydrodynamic radius | Reduces protein adsorption and immunogenicity; Improves solubility |
Backbone Conformation | DFT calculations/ICSS analysis | Predictable shielding effects; Minimal interference with conjugated functionalities |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: